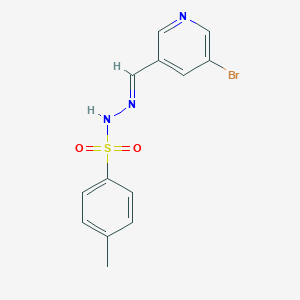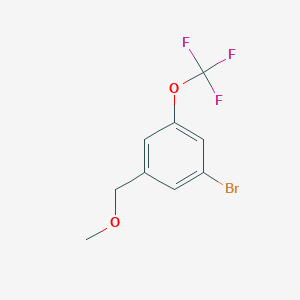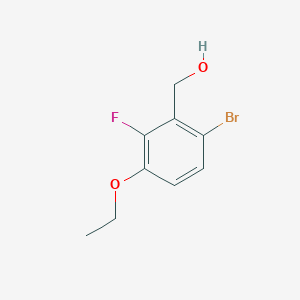
Methyl 6-fluoro-2-methoxy-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-fluoro-2-methoxy-3-methylbenzoate” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . The IUPAC name for this compound is "methyl 2-fluoro-6-methoxy-3-methylbenzoate" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11FO3/c1-6-4-5-7(13-2)8(9(6)11)10(12)14-3/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Applications De Recherche Scientifique
Anaerobic Degradation and Demethylation
- Demethylation in Methanogenic Consortiums : A study demonstrated the use of fluorinated compounds to trace the anaerobic degradation pathways of aromatic metabolites, such as m-cresol, in a methanogenic consortium. The study identified a novel demethylation reaction facilitated by the consortium, highlighting the potential of fluorinated compounds like Methyl 6-fluoro-2-methoxy-3-methylbenzoate in understanding microbial degradation pathways (Londry & Fedorak, 1993).
Antitumor and Antimicrobial Applications
- Novel Antitumor Agents : Fluorinated 2-arylbenzothiazoles, with properties similar to those of this compound, have been identified as potential antitumor drugs, exhibiting inhibitory activity against breast, lung, and colon cancer cell lines. These findings suggest the potential of fluorinated compounds in the development of new cancer imaging agents for positron emission tomography (PET) (Wang et al., 2006).
Synthetic Chemistry and Intermediate Applications
- Synthetic Routes and Intermediates : Research into the synthetic routes for creating benzothiophene derivatives and other complex molecules often involves intermediates that share structural similarities with this compound. These studies contribute to the understanding of synthetic chemistry and provide pathways for creating pharmaceuticals and other chemical products (Campaigne & Kim, 1983).
Herbicide Intermediates
- Herbicide Development : The synthesis of specific fluorinated pyrazoles as herbicide intermediates demonstrates the utility of fluorinated compounds in agricultural chemistry. These intermediates, akin to this compound, are crucial for developing herbicides that target specific plant pathways, underscoring the role of such compounds in enhancing agricultural productivity (Zhou Yu, 2002).
Material Science and Liquid Crystals
- Liquid Crystal Research : Computational analyses have been conducted on fluorinated mesogens, revealing insights into molecular ordering in nematic and smectic phases. These studies, although not directly involving this compound, illustrate the importance of fluorinated compounds in understanding and designing new liquid crystalline materials (Ojha & Pisipati, 2003).
Safety and Hazards
Mécanisme D'action
- By inhibiting NE and DA reuptake, the compound increases their presence in the extraneuronal space, potentially affecting neuronal signaling .
- This increased neurotransmitter activity may improve attention, cognition, and other relevant functions .
- Dysregulation of these pathways is associated with conditions like ADHD and narcolepsy, which methylphenidate (a related compound) treats effectively .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
methyl 6-fluoro-2-methoxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6-4-5-7(11)8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJHSDCVUJCIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














